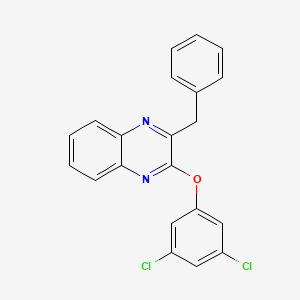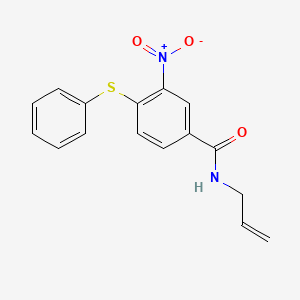
N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide” is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 . It is also known by other synonyms such as "3-nitro-4-(phenylsulfanyl)-N-(prop-2-en-1-yl)benzamide" .
Molecular Structure Analysis
The molecular structure of “N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide” consists of a benzene ring substituted with a nitro group, a phenylsulfanyl group, and an N-allyl carboxamide group .Scientific Research Applications
- Anticancer Potential Research Context: Researchers have explored its effects on different cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit tumor growth and induce apoptosis (programmed cell death) is of interest.
- Challenges : Researchers need to optimize its potency, minimize toxicity, and assess its safety profile .
- Anti-inflammatory Effects Experimental Evidence: Studies in animal models have shown promising anti-inflammatory effects, but clinical validation is required.
- Neuroprotective Potential Caveats: Challenges include blood-brain barrier penetration and toxicity assessment.
- Organic Synthesis and Medicinal Chemistry Applications: It contributes to drug discovery efforts and the development of novel therapeutic agents.
- Photophysical Properties Research Areas: Scientists investigate its behavior in different solvents and environments.
Antimicrobial Properties
Safety and Hazards
properties
IUPAC Name |
3-nitro-4-phenylsulfanyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-10-17-16(19)12-8-9-15(14(11-12)18(20)21)22-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHZSNFUTMPVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

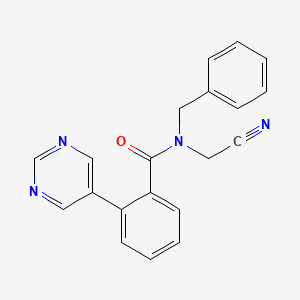
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)
![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)
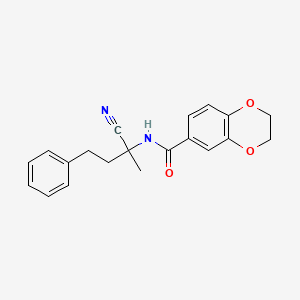
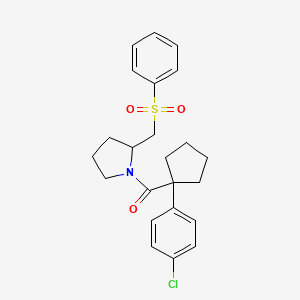

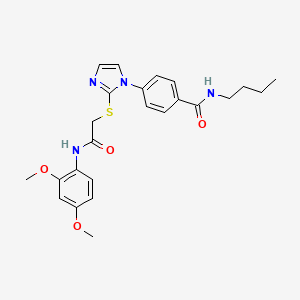
![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)
![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)
